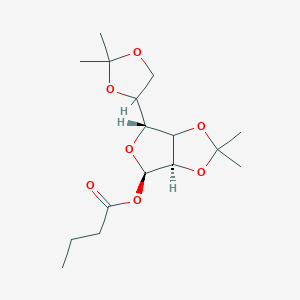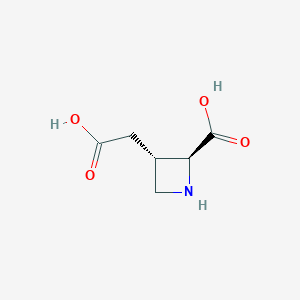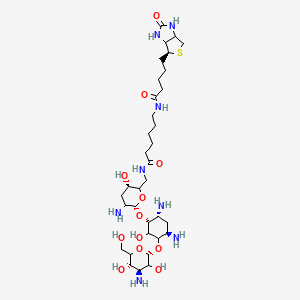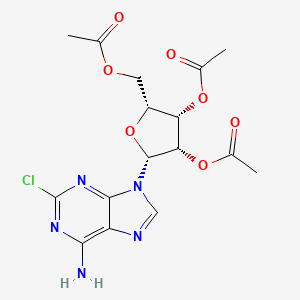
6-O-alpha-D-Mannopyranosyl-D-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" and related compounds have been synthesized for use as enzyme substrates and reference standards in studies of biosynthesis in organisms like Dictyostelium discoideum (Hällgren & Hindsgaul, 1994).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as O-β-D-mannopyranosyl-(1→4)-α-D-mannopyranose, has been determined using techniques like X-ray diffraction, revealing details about the conformation and orientation of sugar residues (Sheldrick, Mackie, & Akrigg, 1984).
Chemical Reactions and Properties
- Chemical synthesis and characterization of derivatives of "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" involve processes like phosphorylation, reduction, and reactions with compounds like thiophosgene to form glycosides, as studied in relation to the fibroblast lysosomal enzyme uptake system (Sando & Karson, 1980).
Physical Properties Analysis
- Research on similar mannosyl disaccharides, like methyl O-alpha-D-mannopyranosyl-(1→2)-alpha-D-mannopyranoside, provides insights into their crystal and molecular structure, including unit cell dimensions and conformational details, which are essential for understanding their physical properties (Srikrishnan, Chowdhary, & Matta, 1989).
Chemical Properties Analysis
- Studies on the synthesis of derivatives of "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" reveal various chemical properties, including reactivity and selectivity in reactions for the preparation of neoglycoconjugates, which are crucial for biochemical applications (Becker, Furneaux, Reck, & Zubkov, 1999).
Wissenschaftliche Forschungsanwendungen
Enzyme Substrates and Reference Standards
6-O-alpha-D-Mannopyranosyl-D-mannopyranoside and its derivatives have been used as enzyme substrates and reference standards in the study of the biosynthesis of phosphorylated N-linked glycoproteins, particularly in the amoeba Dictyostelium discoideum (Hällgren & Hindsgaul, 1994).
Synthesis of Phosphomannobiosides
This compound has played a role in the synthesis of phosphorylated disaccharide components like 2-O-(6-O-phospho-alpha-D-mannopyranosyl)-D-mannopyranose. These components are integral in SAR studies of antiangiogenic drugs and are found in the extracellular phosphomannan of Pichia (Hansenula) holstii (Fairweather, Karoli, & Ferro, 2004).
Synthesis of Mannopentaoside
It's used in the synthesis of complex structures like the 3,6-branched mannopentaoside, which is relevant in understanding glycoprotein structures and interactions (Abronina et al., 2005).
Chemical Synthesis of Polysaccharides
The chemical synthesis of complex polysaccharides, like 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan, utilizes this compound for exploring branched polymer structures (Kobayashi, Nomura, & Okada, 1993).
Repeating Units in Fungal Cell Walls
This compound is significant in synthesizing repeating units of cell-wall mannans found in fungi like Microsporum gypseum, aiding in understanding fungal biology and potentially in developing antifungal treatments (Heng, Ning, & Kong, 2001).
Lysosomal Enzyme Uptake Studies
6-O-alpha-D-Mannopyranosyl-D-mannopyranose derivatives have been synthesized for studies related to the fibroblast lysosomal enzyme recognition system, enhancing our understanding of cell biology and potential therapeutic targets (Sando & Karson, 1980).
Glycosylation Reactions and Chemical Synthesis
It's instrumental in the study of glycosylation reactions, which are critical in the field of glycochemistry and have significant implications in organic chemistry and drug development (Crich, 2010).
Eigenschaften
IUPAC Name |
(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-FZFXURTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-alpha-D-Mannopyranosyl-D-mannopyranose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)








